2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by the presence of a boron atom bonded to a fluorostyryl group and a tetramethyl-1,3-dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of 2-fluorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atom in the fluorostyryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the fluorostyryl group. The boron atom can form stable complexes with various nucleophiles, facilitating reactions such as cross-coupling and substitution. The fluorostyryl group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(E)-6-(2-Fluorostyryl)-4-methoxy-2H-pyran-2-one: This compound also contains a fluorostyryl group and exhibits similar reactivity in chemical reactions.
(E)-2-(2-Fluorostyryl)-5-phenyltetrazole: Another compound with a fluorostyryl group, used in similar synthetic applications.
Uniqueness
2-(2-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the tetramethyl-1,3,2-dioxaborolane moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-[(E)-2-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,1-4H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSFNWIORFHERH-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144466 | |
Record name | 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633327-38-5 | |
Record name | 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633327-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901144466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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